molecular formula C18H20N2O2 B2693685 (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-67-7

(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2693685
CAS No.: 853752-67-7
M. Wt: 296.37
InChI Key: OIDIFJRFXAKUIJ-UHFFFAOYSA-N
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Description

(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core linked to a dimethylphenoxyethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The next step involves the alkylation of the benzimidazole with 2-(3,4-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. Finally, the resulting intermediate is subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, this compound is investigated for its therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol
  • (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propane

Uniqueness

Compared to similar compounds, (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol exhibits unique properties due to the presence of the methanol group. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-7-8-15(11-14(13)2)22-10-9-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDIFJRFXAKUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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